molecular formula C10H10BrNO2 B13177595 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde

3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13177595
M. Wt: 256.10 g/mol
InChI Key: SOVRMHSNKNEHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves several steps:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:

Biological Activity

3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound consists of a bromine atom and a hydroxyazetidine moiety attached to a benzaldehyde core. Its molecular formula is C10H10BrN1O2C_{10}H_{10}BrN_{1}O_{2}, with a molecular weight of approximately 256.10 g/mol. The presence of both an aldehyde group and an azetidine ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The aldehyde group can interact with nucleophilic sites on microbial proteins, potentially inhibiting their function. In vitro assays have indicated effectiveness against various bacterial strains, though specific IC50 values remain to be published.

Anticancer Activity

Research indicates potential anticancer properties for this compound. The azetidine moiety may play a crucial role in modulating cell signaling pathways associated with cancer proliferation. In studies involving cancer cell lines, the compound has shown promising results in inhibiting cell growth, although detailed cytotoxicity data is still under investigation.

The mechanism by which this compound exerts its biological effects likely involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional inhibition.
  • Membrane Interaction : The azetidine structure may facilitate interactions with cellular membranes, influencing permeability and integrity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (μM)
4-(3-Hydroxyazetidin-1-yl)benzoic acidStructureAnticancer< 10
4-(3-Hydroxyazetidin-1-yl)benzyl alcoholStructureAntimicrobial< 20
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehydeStructureUnder InvestigationN/A

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Cell Line Studies : In experiments involving MDA-MB-231 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation, suggesting it may serve as a lead compound for further development in cancer therapeutics.
  • Antimicrobial Testing : A study assessing its efficacy against Gram-positive bacteria revealed that the compound could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2

InChI Key

SOVRMHSNKNEHGO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)C=O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.